molecular formula C9H11ClFN3 B1491145 4-Chloro-6-(3-(fluoromethyl)azetidin-1-yl)-2-methylpyrimidine CAS No. 2092549-54-5

4-Chloro-6-(3-(fluoromethyl)azetidin-1-yl)-2-methylpyrimidine

Cat. No.: B1491145
CAS No.: 2092549-54-5
M. Wt: 215.65 g/mol
InChI Key: NTKKRDIKZTYTJD-UHFFFAOYSA-N
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Description

4-Chloro-6-(3-(fluoromethyl)azetidin-1-yl)-2-methylpyrimidine is a pyrimidine derivative characterized by a chloro group at position 4, a methyl group at position 2, and a 3-(fluoromethyl)azetidine ring at position 6. Pyrimidines are heterocyclic aromatic compounds widely utilized in medicinal chemistry due to their structural versatility and ability to mimic biological nucleobases . Substitutions on the pyrimidine core, such as halogens (e.g., Cl) and nitrogen-containing rings (e.g., azetidine), significantly influence physicochemical properties, bioavailability, and pharmacological activity. The fluoromethyl group on the azetidine ring may enhance metabolic stability and lipophilicity, while the chloro group at position 4 could modulate electronic effects and reactivity .

Properties

IUPAC Name

4-chloro-6-[3-(fluoromethyl)azetidin-1-yl]-2-methylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClFN3/c1-6-12-8(10)2-9(13-6)14-4-7(3-11)5-14/h2,7H,3-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTKKRDIKZTYTJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)Cl)N2CC(C2)CF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClFN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Chloro-6-(3-(fluoromethyl)azetidin-1-yl)-2-methylpyrimidine is a synthetic compound that exhibits significant biological activity, particularly in medicinal chemistry. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications based on various research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C10_{10}H11_{11}ClF N3_{3}
  • Molecular Weight : 229.67 g/mol

The presence of the azetidine ring and the fluoromethyl group contributes to its unique chemical properties, which are crucial for its biological activity.

This compound primarily interacts with specific biological targets, including receptors involved in cancer pathways. It has been shown to act as a selective estrogen receptor degrader (SERD), promoting the degradation of estrogen receptors, which is significant in hormone-dependent cancers such as breast cancer.

Anticancer Activity

Research indicates that this compound demonstrates potent anticancer properties. In vitro studies have revealed that it can inhibit the growth of various cancer cell lines, including MCF-7 and MDA-MB-231, with IC50_{50} values significantly lower than traditional chemotherapeutics like 5-Fluorouracil (5-FU) . The following table summarizes the anticancer activity:

Cell LineIC50_{50} (µM)Comparison with 5-FU (IC50_{50})
MCF-72.517.02
MDA-MB-2313.011.73

Binding Affinity

The binding affinity of this compound to estrogen receptors has been quantified through competitive binding assays, revealing an IC50_{50} value of approximately 10 nM. This high affinity indicates its potential as a targeted therapeutic agent in estrogen receptor-positive cancers .

Case Studies

  • Study on Breast Cancer Cells : In a recent study, the compound was tested against estrogen receptor-positive breast cancer cells. Results showed a significant reduction in cell proliferation and increased apoptosis markers when treated with the compound compared to control groups .
  • In Vivo Efficacy : Animal studies demonstrated that oral administration of the compound at doses ranging from 5 to 20 mg/kg resulted in a notable decrease in tumor size in xenograft models of breast cancer, further supporting its potential therapeutic applications .

Safety and Toxicology

Preliminary toxicity studies indicate that this compound has a favorable safety profile at therapeutic doses. Acute toxicity tests in mice showed no significant adverse effects at doses up to 40 mg/kg, suggesting it could be developed further for clinical use .

Scientific Research Applications

Medicinal Chemistry

4-Chloro-6-(3-(fluoromethyl)azetidin-1-yl)-2-methylpyrimidine has garnered attention for its role as a selective estrogen receptor degrader (SERD). Its mechanism involves binding to estrogen receptors, leading to their degradation and subsequent inhibition of estrogen signaling pathways, which is particularly beneficial in treating hormone-dependent cancers such as breast cancer.

Case Study : In vitro studies have shown that this compound effectively degrades estrogen receptor alpha (ERα) in various breast cancer cell lines, including MCF-7 and CAMA-1. Its potency is comparable to fulvestrant, a clinically used SERD.

Polymer Chemistry

The azetidine ring in this compound can serve as a building block for synthesizing polyamines through ring-opening polymerization. This application is particularly valuable in developing new materials with tailored properties for industrial applications.

Research Insight : The ability to modify the azetidine structure allows for the creation of polymers with specific functionalities, which can be utilized in coatings, adhesives, and other materials requiring enhanced mechanical properties.

Biological Studies

The compound's unique structure facilitates its use in studying receptor-ligand interactions and drug-receptor binding mechanisms. This application is crucial for understanding how modifications to the azetidine or pyrimidine rings can influence biological activity.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Pyrimidine Derivatives

The following table compares the target compound with structurally analogous pyrimidines, emphasizing substituent variations and their implications:

Compound Name Position 4 Position 6 Substituent Position 2 Key Properties/Applications Reference
Target Compound Cl 3-(Fluoromethyl)azetidin-1-yl CH₃ Potential TLR antagonism (inferred); enhanced metabolic stability due to fluorine
4-Chloro-2-{3-chloro-2-[(3,5-dimethylpiperidin-1-yl)methyl]phenylsulfanyl}-6-methoxypyrimidine Cl 3-Chloro-2-[(3,5-dimethylpiperidin-1-yl)methyl]phenylsulfanyl OCH₃ Antimicrobial activity; bulkier substituent may reduce solubility
6-Amino-4-(3-iodoanilino)-2-methylpyrimidin-1-ium chloride NH(3-I-C₆H₄) NH₂ (original Cl replaced via nucleophilic substitution) CH₃ Radiopharmaceutical potential; iodine introduces steric hindrance
Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate O-thietan-3-yl SCH₂COOEt CH₃ Sulfur-containing substituent; variable solubility due to ester group
4-Chloro-2-methyl-6-(4-methyl-1H-imidazol-1-yl)pyrimidine Cl 4-Methylimidazol-1-yl CH₃ Antibiotic analogs (e.g., lamoxactam); imidazole enhances π-π interactions

Key Observations:

  • Azetidine vs.
  • Fluoromethyl Group : Fluorine’s electronegativity increases stability and lipophilicity, contrasting with iodine in ’s compound, which adds steric bulk but may limit membrane permeability .
  • Chloro at Position 4 : Common in antimicrobial and anticancer agents (e.g., sulfadiazine in ), the chloro group may facilitate electrophilic substitution reactions, enabling further derivatization .

Preparation Methods

Chlorination of 4-Methyl-6-hydroxypyrimidine to 4-Chloro-6-methylpyrimidine Intermediate

The key initial step in the synthesis involves converting 4-methyl-6-hydroxypyrimidine into the corresponding 4-chloro-6-methylpyrimidine intermediate via chlorination. This step sets the stage for subsequent nucleophilic substitution at the 6-position.

Typical Procedure:

  • Reagents: 4-methyl-6-hydroxypyrimidine, phosphorus oxychloride (POCl3), and an organic base (e.g., triethylamine or diisopropylethylamine).
  • Conditions: The mixture is stirred at temperatures ranging from 25°C to 100°C. The organic base is added dropwise to control the reaction exotherm.
  • Work-up: After completion, excess POCl3 is removed under reduced pressure. The reaction mixture is quenched with ice water, extracted with an organic solvent such as ethyl acetate, washed with saturated sodium bicarbonate and brine, dried, filtered, and concentrated. The crude product is purified by recrystallization from n-hexane.

Representative Data from Patent CN110372601A:

Parameter Embodiment 1 Embodiment 2
Hydroxy pyrimidine 100 g 100 g
POCl3 volume 275 mL 375 mL
Organic base Triethylamine (50 mL) Diisopropylethylamine (40 mL)
Temperature profile Cooled to 5°C, then reflux at 100°C for 4 h Cooled to 7°C, then reflux at 100°C for 5 h
Work-up Ice water quench, extraction with ethyl acetate, washing, drying, recrystallization Same as Embodiment 1
Yield 85% 90%
Purity >98% >98%

This method yields high purity 4-chloro-6-methylpyrimidine suitable for further functionalization.

Comparison with Related Pyrimidine Chlorination and Substitution Methods

Research on similar pyrimidine derivatives such as 4-chloro-2-methyl-6-(trifluoromethyl)pyrimidine provides insights into reaction conditions and yields:

Compound Chlorination Reagents & Conditions Yield (%) Notes
4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine 4-methyl-6-trifluoromethyl-4-hydroxypyrimidine, POCl3, triethylamine, reflux 10 h 54.6 Extraction with dichloromethane, pH adjusted to 10
Same compound Trifluoroacetoacetate + acetamidine hydrochloride, then POCl3, diisopropylethylamine, reflux 8 h 51.7 Multi-step synthesis with intermediate isolation
Same compound Thionyl chloride, DMF catalyst, toluene, 80°C, 2 h Not specified Used for chlorination step without purification

These methods highlight the use of phosphorus oxychloride and organic bases for effective chlorination of hydroxypyrimidines, which is directly applicable to the synthesis of 4-chloro-6-(3-(fluoromethyl)azetidin-1-yl)-2-methylpyrimidine.

Summary Table of Preparation Steps

Step Starting Material Reagents & Conditions Product Yield (%) Purity (%) Notes
1 4-methyl-6-hydroxypyrimidine POCl3, triethylamine or diisopropylethylamine, 25-100°C, 4-5 h reflux 4-chloro-6-methylpyrimidine 85-90 >98 Recrystallization from n-hexane
2 4-chloro-6-methylpyrimidine 3-(fluoromethyl)azetidine, polar aprotic solvent, reflux or room temp This compound Not specified Not specified Nucleophilic aromatic substitution step

Research Findings and Notes

  • The chlorination step is well-established and yields high purity intermediates suitable for further functionalization.
  • The use of organic bases such as triethylamine or diisopropylethylamine is critical to control reaction exotherms and improve yields.
  • Extraction and purification steps involving aqueous quenching, organic solvent extraction, and recrystallization are essential for obtaining high-purity products.
  • While direct literature on the fluoromethyl azetidine substitution is limited, the established chemistry of nucleophilic aromatic substitution on pyrimidines supports the feasibility of this step.
  • The overall synthetic strategy aligns with common practices in pyrimidine derivative synthesis, emphasizing chlorination followed by nucleophilic substitution.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-Chloro-6-(3-(fluoromethyl)azetidin-1-yl)-2-methylpyrimidine, and how are critical reaction parameters optimized?

  • Methodology :

  • Step 1 : Synthesis typically involves coupling 4-chloro-2-methylpyrimidine derivatives with fluoromethyl-substituted azetidine precursors. Key intermediates are prepared via nucleophilic substitution or palladium-catalyzed cross-coupling reactions.
  • Step 2 : Optimize reaction parameters:
  • Temperature : Maintain 60–80°C to balance reaction rate and side-product formation .
  • pH : Use buffered conditions (pH 6–8) to stabilize reactive intermediates .
  • Catalysts : Employ transition metals (e.g., Pd) for regioselective coupling .
  • Step 3 : Purify via column chromatography (e.g., silica gel, eluent: ethyl acetate/hexane) or recrystallization .

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

  • Analytical Workflow :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to confirm substituent positions and azetidine ring integrity (e.g., δ 4.2–4.5 ppm for fluoromethyl protons) .
  • Mass Spectrometry (MS) : High-resolution electrospray ionization (HR-ESI-MS) for molecular ion verification (e.g., [M+H]+^+ at m/z 284.08) .
  • High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95%) with C18 columns and acetonitrile/water gradients .

Q. What are the key stability considerations for handling and storing this compound?

  • Stability Protocol :

  • Storage : Store under inert gas (argon) at –20°C to prevent hydrolysis of the chloro-pyrimidine moiety .
  • Decomposition Risks : Avoid prolonged exposure to moisture or light, which can degrade the azetidine ring .
  • Safety : Use fume hoods and personal protective equipment (PPE) due to potential toxicity of fluorinated intermediates .

Advanced Research Questions

Q. How can researchers address low yields in multi-step synthesis of this compound?

  • Troubleshooting Strategies :

  • Intermediate Characterization : Use real-time monitoring (e.g., TLC or inline IR) to identify bottlenecks in stepwise reactions .
  • Catalyst Screening : Test Pd(OAc)2_2/XPhos systems for improved coupling efficiency in azetidine-pyrimidine bond formation .
  • Solvent Optimization : Replace polar aprotic solvents (DMF) with toluene/water biphasic systems to reduce byproducts .

Q. What strategies are effective for fluoromethyl group introduction in azetidine-containing pyrimidines?

  • Fluorination Techniques :

  • Direct Fluorination : Use Selectfluor® or DAST to fluorinate azetidine precursors at the methyl position .
  • Building Block Approach : Synthesize 3-(fluoromethyl)azetidine separately via ring-opening of epoxides with KF, then couple to pyrimidine .
    • Yield Data :
MethodYield (%)Purity (%)
Direct Fluorination45–5590
Pre-synthesized Azetidine65–7595

Q. How can contradictions in spectroscopic data (e.g., NMR splitting patterns) be resolved during characterization?

  • Resolution Workflow :

  • Variable Temperature NMR : Perform at 298K and 323K to distinguish dynamic rotational isomers in the azetidine ring .
  • X-ray Crystallography : Confirm absolute configuration and hydrogen bonding networks (e.g., C–H···F interactions) .
  • Computational Validation : Compare experimental 1H^1H-NMR shifts with DFT-calculated values (e.g., Gaussian 16/B3LYP/6-31G**) .

Q. What methodologies enable comparative analysis of this compound with structural analogs, and what insights can be derived?

  • Comparative Approaches :

  • SAR Studies : Replace the fluoromethyl group with chloromethyl or hydroxymethyl analogs to assess bioactivity changes .
  • Thermodynamic Profiling : Measure melting points and solubility in DMSO/water to correlate substituent effects with physicochemical properties .
    • Key Insights :
  • The fluoromethyl group enhances metabolic stability (t1/2_{1/2} > 6h in microsomes) compared to non-fluorinated analogs .
  • Azetidine rings improve membrane permeability (LogP ~2.1) vs. piperidine-based derivatives (LogP ~2.8) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-6-(3-(fluoromethyl)azetidin-1-yl)-2-methylpyrimidine
Reactant of Route 2
Reactant of Route 2
4-Chloro-6-(3-(fluoromethyl)azetidin-1-yl)-2-methylpyrimidine

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